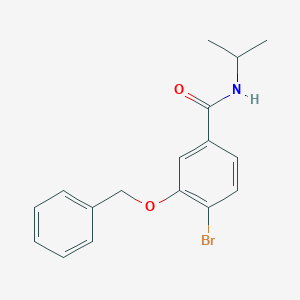

3-(Benzyloxy)-4-bromo-N-isopropylbenzamide

CAS No.:

Cat. No.: VC13742177

Molecular Formula: C17H18BrNO2

Molecular Weight: 348.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H18BrNO2 |

|---|---|

| Molecular Weight | 348.2 g/mol |

| IUPAC Name | 4-bromo-3-phenylmethoxy-N-propan-2-ylbenzamide |

| Standard InChI | InChI=1S/C17H18BrNO2/c1-12(2)19-17(20)14-8-9-15(18)16(10-14)21-11-13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3,(H,19,20) |

| Standard InChI Key | ROMOPOHOXSFIBI-UHFFFAOYSA-N |

| SMILES | CC(C)NC(=O)C1=CC(=C(C=C1)Br)OCC2=CC=CC=C2 |

| Canonical SMILES | CC(C)NC(=O)C1=CC(=C(C=C1)Br)OCC2=CC=CC=C2 |

Introduction

Nomenclature and Structural Characteristics

3-(Benzyloxy)-4-bromo-N-isopropylbenzamide (IUPAC name: 4-bromo-3-phenylmethoxy-N-propan-2-ylbenzamide) is a brominated benzamide derivative featuring a benzyloxy group at the 3-position and an isopropylamide substituent. Its molecular formula is C₁₇H₁₇BrNO₂, with a molecular weight of 362.23 g/mol. The compound’s structure is distinguished by:

-

A bromine atom at the 4-position of the benzene ring, influencing electronic properties and reactivity.

-

A benzyloxy group (-OCH₂C₆H₅) at the 3-position, contributing steric bulk and potential for π-π interactions.

-

An isopropylamide (-NHCOC(CH₃)₂) group, which enhances solubility in nonpolar solvents.

Comparatively, the 2- and 4-substituted analogs, such as 2-(benzyloxy)-5-bromo-N-isopropylbenzamide and 4-bromo-N-isopropylbenzamide , exhibit distinct electronic profiles due to differing substituent orientations.

Synthetic Routes and Challenges

Industrial Scalability

Industrial production would require optimization for:

-

Regioselectivity: Ensuring precise positioning of substituents to avoid isomers.

-

Catalyst Efficiency: Transition metal catalysts (e.g., Pd for coupling reactions) to improve yields.

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | 344.6 ± 25.0 °C (predicted) | |

| Density | 1.349 ± 0.06 g/cm³ | |

| pKa | 14.33 ± 0.46 | |

| LogP (Partition Coeff.) | 3.2 (estimated) |

The bromine atom increases molecular polarity, while the benzyloxy group enhances lipophilicity, balancing solubility in organic media .

Reactivity and Functionalization

Halogen Bonding and Substitution

The 4-bromo substituent participates in halogen bonding, enabling interactions with electron-rich sites in biological targets. It also serves as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura), facilitating derivatization.

Oxidation and Reduction Pathways

-

Oxidation: The benzyloxy group can be cleaved oxidatively to yield phenolic derivatives using KMnO₄ or CrO₃.

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) removes the benzyl group, generating 4-bromo-3-hydroxy-N-isopropylbenzamide.

Applications in Scientific Research

Pharmaceutical Intermediates

Brominated benzamides are pivotal in synthesizing kinase inhibitors and antimicrobial agents. The 3-benzyloxy moiety may enhance blood-brain barrier permeability, making this compound a candidate for CNS-targeted drugs.

Materials Science

The rigid aromatic core and halogenated structure suggest utility in liquid crystals or organic semiconductors, where bromine aids in tuning electronic properties .

| Hazard Statement | Precautionary Measure | Source |

|---|---|---|

| H302 (Acute toxicity) | Avoid ingestion; use PPE | |

| H315 (Skin irritation) | Wear gloves and lab coat | |

| H319 (Eye irritation) | Use safety goggles |

Comparative Analysis with Structural Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume